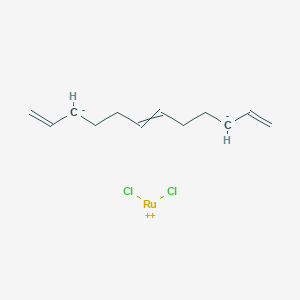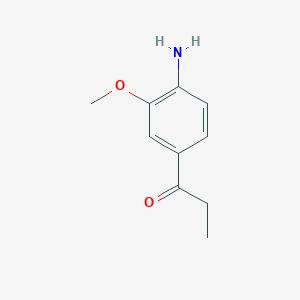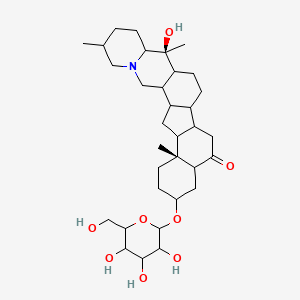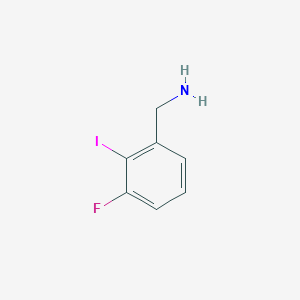
(3-Fluoro-2-iodophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7FIN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amine group. The fluorine and iodine atoms are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to halogenation to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-Fluoro-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(3-Fluoro-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals
作用機序
The mechanism of action of (3-Fluoro-2-iodophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
類似化合物との比較
Similar Compounds
(3-Fluoro-5-iodophenyl)methanamine: Similar structure but with different substitution pattern.
(3-Fluoro-4-iodophenyl)methanamine: Another isomer with a different position of the iodine atom.
Uniqueness
(3-Fluoro-2-iodophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of fluorine and iodine atoms provides a distinct set of chemical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C7H7FIN |
|---|---|
分子量 |
251.04 g/mol |
IUPAC名 |
(3-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
InChIキー |
XGQXMEQPZZNICC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




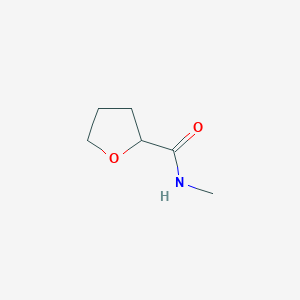
![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
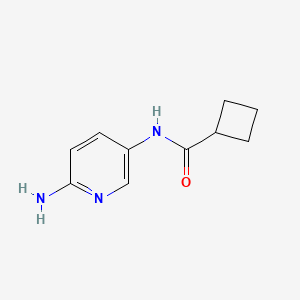

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
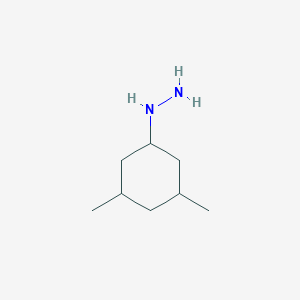
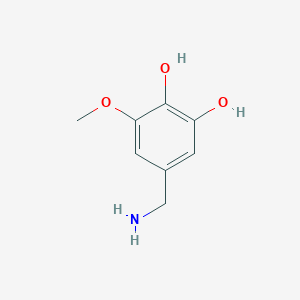
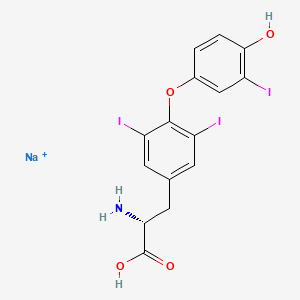
![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
